tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its unique spirocyclic structure, which contributes to its biological activity and potential applications in pharmaceuticals. The compound's molecular formula is and its molecular weight is approximately 256.35 g/mol, with a CAS number of 2098564-13-5 .
tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride falls under the category of heterocyclic compounds due to its spirocyclic structure and the presence of both nitrogen and oxygen heteroatoms. It is classified as a carbamate derivative, which is a functional group commonly found in various biologically active molecules.
The synthesis of tert-butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride generally involves multiple steps, including the formation of the spirocyclic structure followed by carbamate formation.
The synthesis can be optimized through various parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of tert-butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride features a complex arrangement that includes:
The structural representation can be depicted using SMILES notation: CC(C)(C)OC(=O)NCC1CNCC12CCOCC2
.
The compound exhibits a boiling point that is not well-defined due to its solid state at room temperature, making it essential to handle under controlled conditions to prevent degradation.
tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride can participate in various chemical reactions typical for carbamates:
Understanding these reactions is crucial for developing derivatives with tailored properties for specific applications in drug discovery.
The mechanism of action for tert-butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride primarily relates to its interaction with biological targets:
Further studies are needed to elucidate specific targets and pathways affected by this compound.
The physical properties include:
Key chemical properties include:
tert-butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1